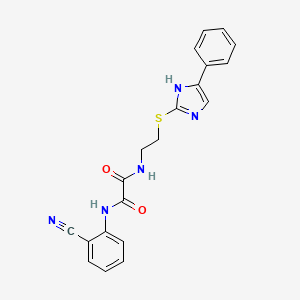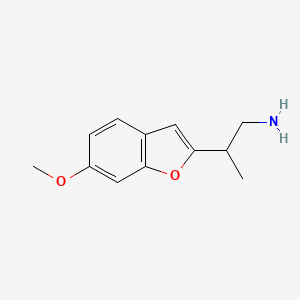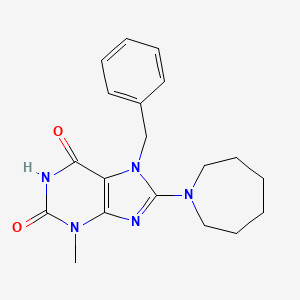![molecular formula C25H29BrFN5O2S B2358535 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide CAS No. 422287-79-4](/img/no-structure.png)
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a quinazolinone derivative, which is a class of compounds that have been studied for their potential biological activities . The molecule also contains a piperazine ring, which is a common feature in many pharmaceuticals, and a fluorophenyl group, which can influence the molecule’s reactivity and interactions with biological targets .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the quinazolinone core could potentially undergo reactions at the carbonyl group or at the sulfur atom .Applications De Recherche Scientifique
Antimicrobial Activity
A range of compounds, including those similar in structure to the one you're inquiring about, have been synthesized and evaluated for their antimicrobial properties. For instance, compounds synthesized with quinazolin-4-one scaffolds have demonstrated potential antimicrobial activity against a variety of bacterial and fungal strains (Babu, Srinivasulu, & Kotakadi, 2015). Additionally, various quinazolinone derivatives, especially those with certain substituents, have shown notable antibacterial and antifungal activities (Raval, Desai, & Desai, 2012).
Anticancer Properties
Some compounds within this chemical family have displayed significant anticancer activity. For instance, specific amino- and sulfanyl-derivatives of benzoquinazolinones have been found to possess notable cytotoxicity against certain cancer cell lines, highlighting their potential as anticancer agents (Nowak et al., 2015). Moreover, certain butanamide derivatives have been synthesized and screened for primary antitumor activities, showing moderate efficacy against malignant tumor cells (Horishny & Matiychuk, 2020).
Synthesis and Characterization
The synthesis and characterization of compounds similar to 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide are of significant interest in scientific research. This includes the development of efficient synthesis methods for related compounds (Kornylov et al., 2017) and exploring various chemical reactions and transformations to create novel derivatives (Markosyan et al., 2018).
Antiviral and Other Biological Activities
These compounds have also been explored for their antiviral properties and other biological activities. Novel quinazolin-4(3H)-one derivatives, for example, have demonstrated antiviral activities against respiratory and biodefense viruses, showing potential as therapeutic agents (Selvam et al., 2007). Additionally, derivatives containing quinazoline and piperazine moieties have been synthesized and evaluated as potent antitumor agents, further expanding the utility of this class of compounds in biological applications (Li et al., 2020).
Orientations Futures
Propriétés
Numéro CAS |
422287-79-4 |
|---|---|
Nom du produit |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide |
Formule moléculaire |
C25H29BrFN5O2S |
Poids moléculaire |
562.5 |
Nom IUPAC |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide |
InChI |
InChI=1S/C25H29BrFN5O2S/c26-18-8-9-21-19(17-18)24(34)32(25(35)29-21)12-3-7-23(33)28-10-4-11-30-13-15-31(16-14-30)22-6-2-1-5-20(22)27/h1-2,5-6,8-9,17H,3-4,7,10-16H2,(H,28,33)(H,29,35) |
Clé InChI |
YRWCZKWUMZTGKW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)C4=CC=CC=C4F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-ethylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2358459.png)

![N4-cyclohexyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2358463.png)
![3-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2358465.png)
![N-(3-cyano-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide](/img/structure/B2358467.png)
![Tert-butyl 4-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-f]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2358468.png)
![N-[3-(methylthio)phenyl]-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2358469.png)
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2358470.png)

![5-(Hydroxymethyl)-4-({[(4-methoxyphenyl)methyl]amino}methyl)-2-methylpyridin-3-ol](/img/structure/B2358472.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(3,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2358473.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,4-dimethylphenyl)methanone](/img/structure/B2358474.png)